molecular formula C12H15BrClNO2 B594405 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1241725-63-2

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B594405
CAS No.: 1241725-63-2
M. Wt: 320.611
InChI Key: IBKBIHPBVZJONK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H14BrNO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromophenyl group attached to the piperidine ring and a carboxylic acid group, which is further converted to its hydrochloride salt form for enhanced stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene and a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various biological activities, including analgesic effects. They are likely to block the effects of prostaglandins through inhibition of downstream signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBIHPBVZJONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678353
Record name 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-63-2
Record name 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241725-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride
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